3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a highly specialized organic compound with a unique structure that integrates multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step reactions. The synthetic route includes:
Formation of the imidazo[2,1-f]purine core: : This step usually involves cyclization reactions under acidic or basic conditions.
Introduction of the 2-ethoxyethyl group: : Achieved through nucleophilic substitution reactions, often using ethyl bromide in the presence of a base.
Addition of the m-tolyl group: : Carried out via Friedel-Crafts alkylation, using an appropriate catalyst such as aluminum chloride.
Final steps involve: : Methylation and phenylation reactions to fully decorate the core structure with the desired substituents.
Industrial Production Methods
In an industrial setting, the production methods are optimized for scale, efficiency, and cost-effectiveness. This typically involves:
Bulk production of intermediates: : Using continuous flow reactors.
Optimized catalysts: : To reduce reaction times and increase yield.
Strict control over reaction conditions: : Including temperature, pressure, and pH, to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation to form various oxides.
Reduction: : Reduction reactions can lead to the formation of corresponding reduced derivatives.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, modifying the ethoxyethyl, methyl, and phenyl groups.
Common Reagents and Conditions
Oxidizing agents: : Such as hydrogen peroxide or potassium permanganate.
Reducing agents: : Like lithium aluminum hydride or sodium borohydride.
Catalysts: : Including Lewis acids for Friedel-Crafts reactions and bases for nucleophilic substitutions.
Major Products
The major products formed include various derivatives of the parent compound, with modifications primarily on the ethoxyethyl, methyl, and phenyl groups, leading to changes in its chemical and biological properties.
Scientific Research Applications
3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has found applications in several scientific domains:
Chemistry: : Used as a building block for more complex molecules.
Biology: : Studied for its potential as an enzyme inhibitor.
Medicine: : Investigated for its anti-inflammatory and anticancer properties.
Industry: : Employed in the synthesis of advanced materials due to its unique structural properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. For example:
Enzyme Inhibition: : Binds to the active site of enzymes, blocking their activity.
Pathway Modulation: : Influences cellular pathways, leading to altered cellular responses. The precise mechanism involves forming stable complexes with target proteins, disrupting their normal function.
Comparison with Similar Compounds
Compared to other imidazo[2,1-f]purine derivatives:
Unique Structural Features: : The presence of the ethoxyethyl and m-tolyl groups makes it distinctive.
Enhanced Biological Activity: : Shows superior enzyme inhibition compared to similar compounds.
List of Similar Compounds
3-(2-hydroxyethyl)-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
3-(2-methoxyethyl)-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Properties
IUPAC Name |
2-(2-ethoxyethyl)-4-methyl-6-(3-methylphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O3/c1-4-33-14-13-28-23(31)21-22(27(3)25(28)32)26-24-29(21)16-20(18-10-6-5-7-11-18)30(24)19-12-8-9-17(2)15-19/h5-12,15-16H,4,13-14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAOTYNFXQFVBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC(=C4)C)C5=CC=CC=C5)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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